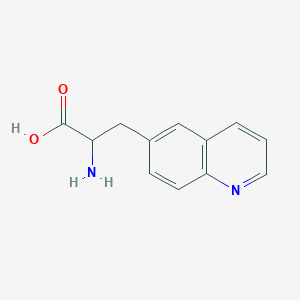

2-Amino-3-quinolin-6-ylpropanoic acid

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-amino-3-quinolin-6-ylpropanoic acid |

InChI |

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2,(H,15,16) |

InChI Key |

GVUXWMQJDJQMLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC(C(=O)O)N)N=C1 |

Origin of Product |

United States |

Preparation Methods

Key Steps

-

Starting Materials : Quinoline-6-yl derivatives (e.g., 2-chloro-3-chloromethylquinoline) and protected amino acids (e.g., diethyl acetamidomalonate).

-

Coupling Reaction :

-

Deprotection : Removal of protecting groups (e.g., Boc or Fmoc) using trifluoroacetic acid (TFA) or hydrogenolysis.

-

Purification : Column chromatography or preparative HPLC to isolate the final product.

Example Protocol

| Component | Details | Reference |

|---|---|---|

| Quinoline Derivative | 2-Chloro-3-chloromethylquinoline | |

| Amino Acid Precursor | Diethyl acetamidomalonate | |

| Coupling Agent | EDCI, DIPEA | |

| Yield | 70–85% (after purification) |

Asymmetric Synthesis

Enantioselective methods are employed to obtain the (R)- or (S)-enantiomer, leveraging chiral catalysts or auxiliaries.

Key Steps

Example Protocol

| Component | Details | Reference |

|---|---|---|

| Catalyst | Pd-Catalyzed asymmetric hydrogenation | |

| Solvent System | Ethanol/water (3:1) | |

| Yield (R-Enantiomer) | 60–75% (enantiomeric excess >95%) |

Dehydroamino Acid Intermediate Route

This approach involves synthesizing a dehydroamino acid intermediate, which is then hydrogenated or reduced to the target compound.

Key Steps

Example Protocol

| Component | Details | Reference |

|---|---|---|

| Starting Material | o-Methoxyacetanilide | |

| Dehydroamino Acid | Z-Configured intermediate | |

| Yield | 50–65% (after methanolysis) |

Malonate Condensation

This method utilizes diethyl acetamidomalonate to introduce the amino acid moiety.

Key Steps

-

Condensation :

-

Dehalogenation :

-

Hydrolysis :

Example Protocol

| Component | Details | Reference |

|---|---|---|

| Quinoline Derivative | 2-Chloro-3-chloromethylquinoline | |

| Malonate | Diethyl acetamidomalonate | |

| Yield | 80% (after hydrolysis) |

Palladium-Catalyzed Cross-Coupling

Ullmann or Buchwald-Hartwig coupling reactions are used to form the quinoline-6-ylpropanoic acid backbone.

Key Steps

Example Protocol

| Component | Details | Reference |

|---|---|---|

| Substrate | 1-Bromo-2-nitrobenzene | |

| Catalyst | Pd(OAc)₂/Xantphos | |

| Yield | 70–80% (after hydrogenation) |

Industrial-Scale Production

Large-scale synthesis employs continuous flow systems and automated reactors to optimize yield and purity.

Key Considerations

-

Reactor Design : Microreactors or flow reactors for precise temperature control.

-

Purification : Preparative HPLC or crystallization in ethanol to achieve >98% purity.

Summary of Preparation Methods

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-quinolin-6-ylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Amino-3-quinolin-6-ylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Amino-3-quinolin-6-ylpropanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition can lead to cell death, making these compounds effective antimicrobial agents .

Comparison with Similar Compounds

The following analysis compares 2-amino-3-quinolin-6-ylpropanoic acid with structurally or functionally analogous compounds, focusing on molecular features, synthetic pathways, and pharmacological activities.

Structural Analogues

Key Observations :

- Quinoline vs. Indole Systems: Quinoline-based compounds (e.g., this compound) exhibit greater aromatic rigidity compared to indole derivatives (e.g., 6-methoxytryptophan). This rigidity may influence binding affinity to hydrophobic enzyme pockets .

- Substituent Effects : The 6-position substitution on the heteroaromatic ring (e.g., methoxy, bromo) alters electronic properties. For instance, bromine in 6-bromoindole derivatives increases reactivity in cross-coupling reactions, a trait leveraged in anticancer drug synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-3-quinolin-6-ylpropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically starts with functionalized quinoline derivatives (e.g., 6-substituted quinolines) coupled with amino acid precursors via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include protecting the amino group, optimizing solvent polarity (e.g., DMF or THF), and controlling temperature (60–100°C) to prevent side reactions like racemization. Post-synthesis purification often involves reverse-phase HPLC or recrystallization to achieve >95% purity .**

Q. How is the chirality of this compound verified, and what analytical techniques are critical?

- Methodological Answer : Chiral purity is confirmed using circular dichroism (CD) spectroscopy or chiral HPLC with a cellulose-based column. Absolute configuration is determined via X-ray crystallography or by comparing optical rotation values with literature data. Mass spectrometry (HRMS) validates molecular weight, while - and -NMR confirm regiochemistry and structural integrity .**

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Lyophilized forms are stable for >12 months, while solutions in DMSO or water should be aliquoted and used within 3 months to avoid hydrolysis. Purity (>95% by HPLC) must be rechecked after long-term storage .**

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinoline-containing amino acids?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength) or impurities in test compounds. Reproduce experiments using rigorously purified samples and standardized protocols (e.g., OECD guidelines). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) and perform structure-activity relationship (SAR) analyses to isolate contributing functional groups .**

Q. What strategies optimize aqueous solubility of this compound derivatives for in vivo studies?

- Methodological Answer : Introduce hydrophilic moieties (e.g., sulfonate or carboxylate groups) at the quinoline 4-position or convert the free acid to sodium/potassium salts. Solubility can also be enhanced via co-solvents (e.g., PEG-400) or nanoformulation. Monitor solubility using dynamic light scattering (DLS) and validate bioavailability via pharmacokinetic profiling .**

Q. How to design experiments to probe enzyme inhibition mechanisms involving this compound?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten analysis) with varying substrate concentrations and fixed inhibitor doses. Employ fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding constants. Pair with molecular docking simulations (AutoDock Vina) to predict binding modes and mutagenesis studies to identify critical residues .**

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.